Potassium 3,4-dicarboxy-2-hydroxybutanoate
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Overview
Description
Potassium 3,4-dicarboxy-2-hydroxybutanoate is a chemical compound with the CAS Number: 205939-59-9 . It has a molecular weight of 230.22 and its molecular formula is C6H7KO7 .
Molecular Structure Analysis
The InChI code for Potassium 3,4-dicarboxy-2-hydroxybutanoate is 1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 . The InChI key is IVLPTBJBFVJENN-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Potassium 3,4-dicarboxy-2-hydroxybutanoate has a molecular weight of 230.22 . Its molecular formula is C6H7KO7 .Scientific Research Applications
Specific Scientific Field: Energy Storage
Potassium 3,4-dicarboxy-2-hydroxybutanoate has potential applications in the field of energy storage, particularly in the development of Potassium-Ion Batteries (KIBs) .
Summary of the Application
KIBs represent a compelling class of electrode materials that may substitute lithium-ion batteries, owing to their low cost and common abundance . The compound Potassium 3,4-dicarboxy-2-hydroxybutanoate could be used in the anode of these batteries .
Methods of Application or Experimental Procedures
The research paper discusses the use of first-principle calculations to investigate the structural, electronic, and electrochemical features of a two-dimensional (2D) material, the so-called SnC monolayer, for anode applications . The SnC monolayer is found to be an indirect band semiconductor with a band gap of 0.91 and 1.73 eV using PBE and HSE06 schemes, respectively .
Results or Outcomes
As an anode material, monolayer SnC illustrates a low average open-circuit voltage of 0.415 V for KIBs with a high K storage capacity of 410 mAhg 1 . The low diffusion barrier (0.17 eV) on the surface of SnC sheet conducts fast charge/discharge cycles . These results indicate that the 2D SnC could be a promising anode material for K-ion batteries .
Safety And Hazards
properties
IUPAC Name |
potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635521 |
Source
|
Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,4-dicarboxy-2-hydroxybutanoate | |
CAS RN |
205939-59-9 |
Source
|
Record name | Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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